(E)-4-(N,N-diethylsulfamoyl)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide
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Overview
Description
This compound features a benzamide core with multiple functional groups, including a sulfamoyl group, an ethoxybenzylidene moiety, and a hydrazinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(N,N-diethylsulfamoyl)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzamide Core: The starting material, 4-aminobenzamide, undergoes sulfonation with diethyl sulfamoyl chloride in the presence of a base such as triethylamine to form 4-(N,N-diethylsulfamoyl)benzamide.
Hydrazone Formation: The intermediate product is then reacted with 2-ethoxybenzaldehyde in the presence of hydrazine hydrate to form the hydrazone linkage.
Final Coupling: The final step involves coupling the hydrazone intermediate with an appropriate acylating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(N,N-diethylsulfamoyl)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(N,N-diethylsulfamoyl)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may enable the design of prodrugs or active pharmaceutical ingredients with specific biological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-4-(N,N-diethylsulfamoyl)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups could facilitate binding to these targets, leading to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-diethylsulfamoyl)benzamide: Lacks the hydrazinyl and ethoxybenzylidene groups, making it less versatile.
N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide: Lacks the sulfamoyl group, which may reduce its chemical reactivity.
4-(N,N-diethylsulfamoyl)-N-(2-oxoethyl)benzamide:
Uniqueness
(E)-4-(N,N-diethylsulfamoyl)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is unique due to the combination of its functional groups
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S/c1-4-26(5-2)32(29,30)19-13-11-17(12-14-19)22(28)23-16-21(27)25-24-15-18-9-7-8-10-20(18)31-6-3/h7-15H,4-6,16H2,1-3H3,(H,23,28)(H,25,27)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDASHHMKEZOXHU-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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